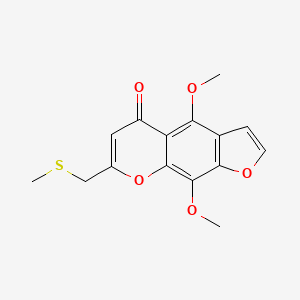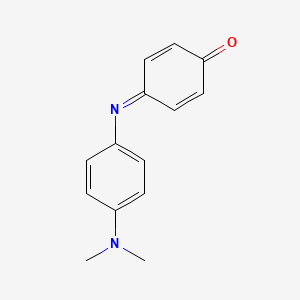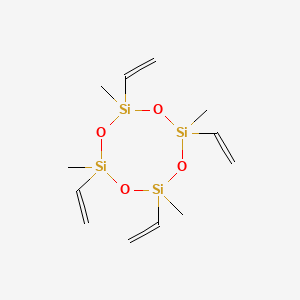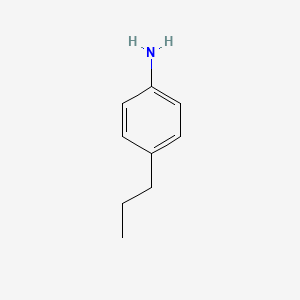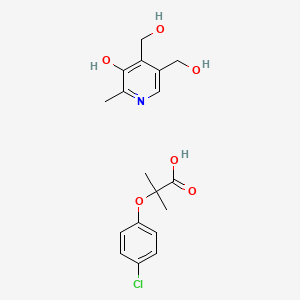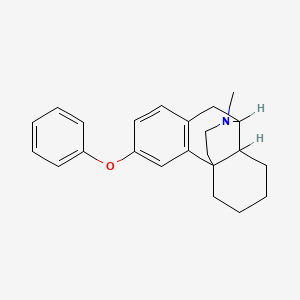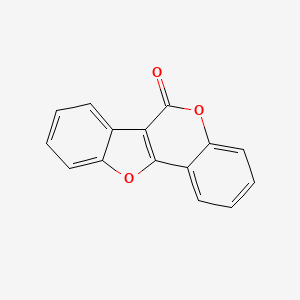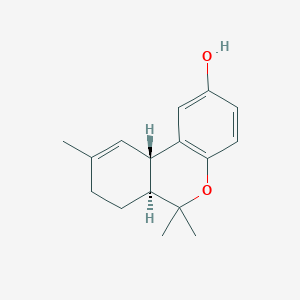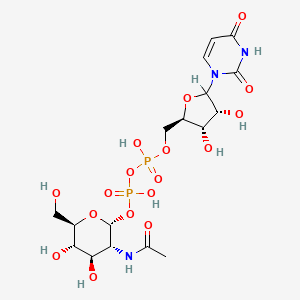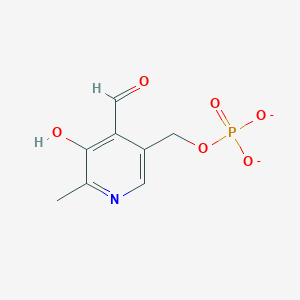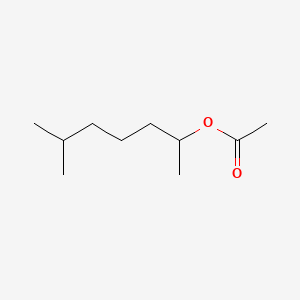
1,5-Dimethylhexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isooctyl acetate, also known as fructurol, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isooctyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isooctyl acetate is primarily located in the membrane (predicted from logP). Isooctyl acetate is an earthy, herbal, and humus tasting compound that can be found in fruits and milk and milk products. This makes isooctyl acetate a potential biomarker for the consumption of these food products.
6-methyl-2-heptanyl acetate is the acetate ester of 6-methylheptan-2-ol. It has a role as a metabolite.
科学的研究の応用
Antitumor Activity
1,5-Dimethylhexyl acetate, while not directly studied, shares a structural similarity to compounds like 5,6-dimethylxanthenone-4-acetic acid (DMXAA), which has been investigated for its antitumor activity. DMXAA exhibits potential in inducing tumor necrosis factor, inhibiting tumor blood flow, and causing tumor hemorrhagic necrosis and regression (Zhao, Ching, Kestell, & Baguley, 2002). These findings suggest a possible avenue for exploring the antitumor properties of similar compounds like 1,5-Dimethylhexyl acetate.
Biological Response Modification
Studies on DMXAA, a compound structurally related to 1,5-Dimethylhexyl acetate, indicate its role as a biological response modifier. It can induce various biological effects, including the induction of cytokines, serotonin, and nitric oxide, which are consistent with effects observed in vitro and animal studies (Zhou, Kestell, Baguley, & Paxton, 2002). This suggests potential applications for 1,5-Dimethylhexyl acetate in modifying biological responses, particularly in cancer therapy.
特性
CAS番号 |
67952-57-2 |
|---|---|
製品名 |
1,5-Dimethylhexyl acetate |
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
6-methylheptan-2-yl acetate |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-5-7-9(3)12-10(4)11/h8-9H,5-7H2,1-4H3 |
InChIキー |
JNRDWRMJYGDQQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)OC(=O)C |
正規SMILES |
CC(C)CCCC(C)OC(=O)C |
その他のCAS番号 |
67952-57-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



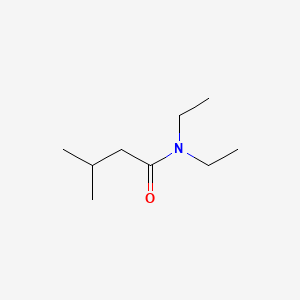
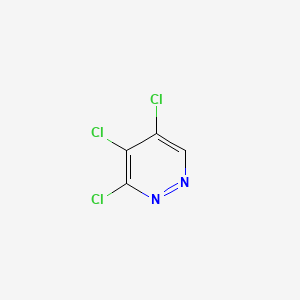
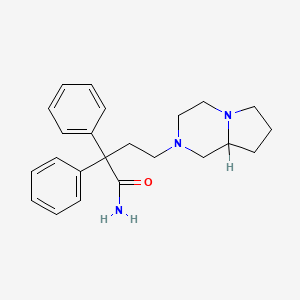
![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)
